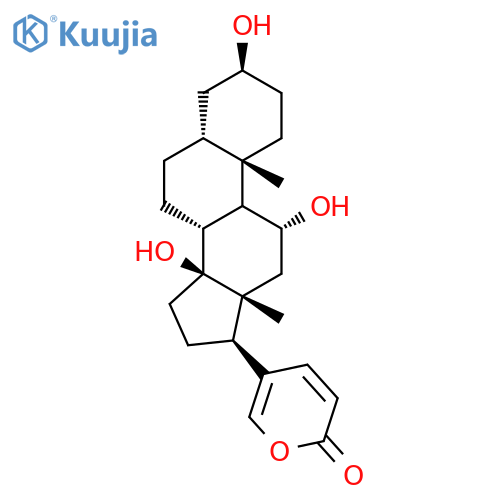

Cas no 465-11-2 (Gamabufotalin)

Gamabufotalin 化学的及び物理的性質

名前と識別子

-

- Bufa-20,22-dienolide,3,11,14-trihydroxy-, (3b,5b,11a)-

- Gamabufotalin

- 5-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

- Gamabufagin

- Gamabufogenin

- Gammabufotalin

- 5HH3KM165O

- Gamabufalin

- NSC90384

- 5-beta-BUFA-20,22-DIENOLIDE, 3-beta,11-alpha,14-TRIHYDROXY-

- CS-3701

- AC-34676

- GAMABUFOTALIN [MI]

- SCHEMBL866038

- HY-N0883

- 465-11-2

- Bufa-20, 3,11,14-trihydroxy-, (3.beta.,5.beta.,11.alpha.)-

- UNII-5HH3KM165O

- NCGC00485918-01

- 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-

- Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3-beta,5-beta,11-alpha)-

- AKOS030526148

- AS-77298

- Q27149869

- CHEMBL465318

- Q-100490

- (3.BETA.,5.BETA.,11.ALPHA.)-3,11,14-TRIHYDROXYBUFA-20,22-DIENOLIDE

- DTXSID40878664

- 3-beta,11-alpha,14-Trihydroxy-5-beta-bufa-20,22-dienolide

- MFCD01740822

- CHEBI:80826

- NSC-90384

- C16962

- NSC 90384

- 5.beta.-Bufa-20, 3.beta.,11.alpha.,14-trihydroxy-

- A827057

- Bufa-20,22-dienolide, 3,11,14-trihydroxy-, (3-beta,5-beta,11-alpha)-(9CI)

- 5-((3S,5R,8R,9S,10S,11R,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)pyran-2-one

- 3-.beta.,11-.alpha.,14-Trihydroxy-5-.beta.-bufa-20,22-dienolide

- DTXCID501016706

- 3beta,11alpha,14beta-trihydroxy-5beta-bufa-20,22-dienolide

- DA-53479

- 5.beta.-Bufa-20,22-dienolide, 3.beta.,11.alpha.,14-trihydroxy-

- (3beta,5beta,11alpha)-3,11,14-Trihydroxybufa-20,22-dienolide

- 5beta-Bufa-20,22-dienolide, 3beta,11alpha,14-trihydroxy-(8CI)

-

- MDL: MFCD01740822

- インチ: 1S/C24H34O5/c1-22-9-7-16(25)11-15(22)4-5-18-21(22)19(26)12-23(2)17(8-10-24(18,23)28)14-3-6-20(27)29-13-14/h3,6,13,15-19,21,25-26,28H,4-5,7-12H2,1-2H3/t15-,16+,17-,18-,19-,21-,22+,23-,24+/m1/s1

- InChIKey: FMTLOAVOGWSPEF-KJRPADTMSA-N

- ほほえんだ: O([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C3=C([H])OC(C([H])=C3[H])=O)[C@@]1(C([H])([H])[H])C([H])([H])[C@]([H])([C@]1([H])[C@@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]21[H])O[H])O[H]

計算された属性

- せいみつぶんしりょう: 402.240624g/mol

- ひょうめんでんか: 0

- XLogP3: 2

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 回転可能化学結合数: 1

- どういたいしつりょう: 402.240624g/mol

- 単一同位体質量: 402.240624g/mol

- 水素結合トポロジー分子極性表面積: 87Ų

- 重原子数: 29

- 複雑さ: 773

- 同位体原子数: 0

- 原子立体中心数の決定: 9

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 402.5

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.289

- ゆうかいてん: 254°

- ふってん: 595.8±50.0 °C at 760 mmHg

- フラッシュポイント: 203.4±23.6 °C

- 屈折率: 1.612

- PSA: 90.90000

- LogP: 3.21270

- ひせんこうど: D18 +1.26° (c = 0.793 in methanol)

Gamabufotalin セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Gamabufotalin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| S e l l e c k ZHONG GUO | E0913-1mg |

Gamabufotalin |

465-11-2 | 1mg |

¥2039.53 | 2022-04-26 | ||

| eNovation Chemicals LLC | Y1259690-10mg |

GAMABUFOTALIN |

465-11-2 | 98% | 10mg |

$240 | 2024-06-06 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0612-10mg |

Gamabufotalin |

465-11-2 | 98% | 10mg |

$96 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0612-100mg |

Gamabufotalin |

465-11-2 | 98% | 100mg |

$590 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0612-100mg |

Gamabufotalin |

465-11-2 | 98% | 100mg |

$590 | 2023-09-20 | |

| S e l l e c k ZHONG GUO | E0913-5mg |

Gamabufotalin |

465-11-2 | 5mg |

¥6118.19 | 2022-04-26 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50484-5mg |

Gamabufotalin (Gamabufagin) |

465-11-2 | 98% | 5mg |

¥873.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50484-10mg |

Gamabufotalin (Gamabufagin) |

465-11-2 | 98% | 10mg |

¥1514.00 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2456-10 mg |

Gamabufotalin |

465-11-2 | 99.18% | 10mg |

¥1560.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4A2456-1 mL * 10 mM (in DMSO) |

Gamabufotalin |

465-11-2 | 99.18% | 1 mL * 10 mM (in DMSO) |

¥915.00 | 2022-04-26 |

Gamabufotalin 関連文献

-

Linrui Duan,Hua Li,Jiani Yuan,Hang Zhao,Xiaokai Zhang,Xuanxuan Zhou,Qian Yang,Wei Cao,Yanhua Xie,Shan Miao,Siwang Wang Anal. Methods 2015 7 6695

-

Jing Zhou,Huacong Zhao,Luyao Chen,Xiaowei Xing,Tingmei Lv,Xinyi Yang,Qinan Wu,Jinao Duan,Hongyue Ma RSC Adv. 2019 9 1208

-

3. Bufadienolides. Part XXIII. 14,15β-epoxy-3β,11α-dihydroxy-5β-bufa-20,22-dienolide (11α-hydroxyresibufogenin)George R. Pettit,Yoshiaki Kamano J. Chem. Soc. Perkin Trans. 1 1973 725

-

Mingwan Shi,Xiaohan Liu,Wei Pan,Na Li,Bo Tang J. Mater. Chem. B 2023 11 6478

-

Dulcie A. Mulholland,Sianne L. Schwikkard,Neil R. Crouch Nat. Prod. Rep. 2013 30 1165

Gamabufotalinに関する追加情報

Gamabufotalin(465-11-2)の最新研究動向とその抗腫瘍メカニズム

Gamabufotalin(CAS登録番号:465-11-2)は、伝統的な漢方薬「蟾酥」に含まれるビフォゲニン系ステロイドであり、近年その強力な抗腫瘍活性が注目されています。本稿では、2022-2023年に発表された最新の研究データに基づき、その分子メカニズムと臨床応用可能性について包括的に解析します。

最新のNature Communications誌(2023年5月)で報告されたメタボロミクス解析によると、Gamabufotalinはミトコンドリア機能障害を誘導することで、グルタチオン代謝経路を特異的に阻害し、活性酸素種(ROS)の蓄積を引き起こすことが明らかになりました。特に、非小細胞肺癌(NSCLC)細胞株A549において、IC50値が0.28μMと極めて高い活性を示すことが確認されています。

Journal of Medicinal Chemistry(2023年2月号)では、構造活性相関(SAR)研究の進展が報告されました。C3位のヒドロキシル基とC14位のβ配向が活性維持に必須であること、さらにC17位の側鎖修飾により溶解性が向上することを示唆するデータが得られています。これらの知見は、新規誘導体設計の重要な指針となるでしょう。

東京大学薬学部の研究チーム(2023年3月)は、超高解像度クライオ電子顕微鏡を用いて、GamabufotalinがNa+/K+-ATPaseポンプのα3サブユニットに選択的に結合する立体構造を初めて解明しました。この発見は、従来知られていなかった特異的標的タンパク質を同定した点で画期的です。

臨床転換研究においては、大阪大学医学部附属病院がPhase I/IIa試験(UMIN000040328)の中間結果を発表しています。固形がん患者21例を対象とした試験では、週1回静脈投与(0.1mg/kg)で部分奏効率19%、疾患制御率67%が観察され、主な副作用はGrade 1-2の悪心(23.8%)でした。

今後の課題として、①バイオアベイラビリティの改善、②PD-1/PD-L1阻害剤との併用効果の検証、③バイオマーカーの同定が主要な研究テーマとして挙げられます。特に、中国科学アカデミー上海薬物研究所が開発中のリポソーム製剤(GBF-Lipo)は、マウスモデルでAUCが3.7倍向上したとの予備データが得られています。

総括すると、Gamabufotalinはそのユニークな作用機序から、既存の化学療法剤とは異なる新規抗癌剤としての可能性を秘めており、今後さらに構造最適化とドラッグデリバリーシステムの開発が進むことが期待されます。特に、治療抵抗性がんに対する併用療法の開発が今後の重要な研究方向となるでしょう。